REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][C:12]=1[F:13].C([NH2:16])=O>>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][C:12]=1[F:13])[C:6](=[O:7])[NH:16][C:9]2=[O:8]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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FC=1C=C2C(C(=O)OC2=O)=CC1F
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
ADDITION
|
Details
|
the reaction mixture was then added to ice-cold water
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Type
|
FILTRATION
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Details
|
The precipitated yellow solid was filtered off with suction
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Type
|
WASH
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Details
|
washed thoroughly with cold water
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(NC(C2=CC1F)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |